molecular formula C16H18N4O B2581818 N-(3-phenylpropyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1448035-21-9

N-(3-phenylpropyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Cat. No.: B2581818
CAS No.: 1448035-21-9
M. Wt: 282.347
InChI Key: UNUYUGFEJSXQJX-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused pyrrolo-pyrimidine core. The molecule is characterized by a 3-phenylpropyl substituent attached to the carboxamide group at position 6 of the bicyclic system. This compound is disclosed in patent literature as part of a class of Bcl-xL protein inhibitors, which are investigated for their pro-apoptotic activity in cancer therapy . Its mechanism involves disrupting protein-protein interactions critical for cancer cell survival, positioning it as a candidate for targeted oncology applications.

Properties

IUPAC Name

N-(3-phenylpropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(18-8-4-7-13-5-2-1-3-6-13)20-10-14-9-17-12-19-15(14)11-20/h1-3,5-6,9,12H,4,7-8,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUYUGFEJSXQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can be achieved through various methods. One common approach involves the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst. This method utilizes CuCl and 6-methylpicolinic acid as the catalytic system, with NaI as an additive . Another method involves the use of microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as NaClO2 and TEMPO.

    Reduction: Reduction reactions can be performed using reducing agents like NaBH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions of the pyrimidine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

N-(3-phenylpropyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Analogues in Bcl-xL Inhibition (Patent Derivatives)

The patent from highlights several structurally related bicyclic derivatives, including 6,7-dihydro-5H-pyrido[2,3-c]pyridazines and 5H,6H,7H,8H,9H-pyridazino[3,4-b]azepines. These compounds share the same therapeutic target (Bcl-xL) but differ in core heterocyclic systems:

Compound Class Core Structure Key Substituents Biological Target Therapeutic Use
Target Compound Pyrrolo[3,4-d]pyrimidine N-(3-phenylpropyl) carboxamide Bcl-xL Cancer (pro-apoptotic)
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Pyrido-pyridazine Variable alkyl/aryl groups Bcl-xL Cancer, autoimmune diseases
Pyridazino[3,4-b]azepine Azepine-fused pyridazine Cyclic amine substituents Bcl-xL Immune system disorders

Key Findings :

  • Substituents like the 3-phenylpropyl group likely influence solubility and membrane permeability, critical for intracellular target engagement.
Ribociclib Succinate: A Clinically Approved Analog

Ribociclib succinate (KISQALI®), described in , shares a pyrrolo-pyrimidine carboxamide backbone but differs in annellation and substitution:

Parameter Target Compound Ribociclib Succinate
Core Structure Pyrrolo[3,4-d]pyrimidine Pyrrolo[2,3-d]pyrimidine
Substituents N-(3-phenylpropyl) 7-cyclopentyl, piperazine-linked pyridine
Biological Target Bcl-xL CDK4/6
Therapeutic Use Preclinical (pro-apoptotic) Approved for HR+/HER2- breast cancer
Pharmacokinetic Profile Undisclosed (patent stage) High oral bioavailability, CYP3A4 substrate

Structural Insights :

  • The annellation shift from pyrrolo[3,4-d] to [2,3-d] in ribociclib alters the spatial orientation of substituents, enabling selective CDK4/6 inhibition .
  • The 3-phenylpropyl group in the target compound may confer greater lipophilicity compared to ribociclib’s polar piperazine moiety, impacting blood-brain barrier penetration.

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